molecular formula C10H8N3NaO3 B3014654 Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2375271-08-0

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B3014654
CAS No.: 2375271-08-0
M. Wt: 241.182
InChI Key: QVHNOJMCBVXEII-UHFFFAOYSA-M
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Description

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the triazole ring. The final step involves the carboxylation of the triazole ring, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
  • 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide
  • 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxaldehyde

Uniqueness

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for various biological and industrial applications. The presence of the methoxy group also imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.Na/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8;/h2-5H,1H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHNOJMCBVXEII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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